Ethyl 2-aminohex-4-enoate
Overview
Description
Ethyl 2-aminohex-4-enoate is an organic compound with the molecular formula C8H15NO2. It is an ester derivative of amino acids and features both an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohex-4-enoate can be synthesized through the alkylation of enolate ions. The process involves the formation of an enolate ion from a precursor compound, followed by its reaction with an alkyl halide. The enolate ion is typically generated using a strong base such as sodium ethoxide in ethanol . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 2-aminohex-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-aminohex-4-enoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and enzyme activities .
Comparison with Similar Compounds
Ethyl 2-aminohex-4-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a similar structure but lacking the amino group.
Methyl butyrate: Another ester with a different alkyl chain length.
Ethyl propionate: An ester with a shorter carbon chain.
The presence of the amino group in this compound makes it unique and imparts distinct chemical and biological properties compared to these similar compounds .
Biological Activity
Ethyl 2-aminohex-4-enoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological interactions, supported by relevant research findings and data tables.
Structural Characteristics
This compound features an amino group and a double bond within a hexanoic acid derivative. Its unique structure allows it to interact with biological systems, potentially influencing various metabolic pathways. The compound is chiral, which may have implications for its biological activity and pharmacological applications.
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry methods. Common approaches include:
- Alkylation reactions : Utilizing alkyl halides to introduce the ethyl group.
- Amination : Employing amines to incorporate the amino functional group.
- Esterification : Reacting carboxylic acids with alcohols to form esters.
These methods facilitate the production of this compound for further biological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial and Anti-inflammatory Properties
Studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory activities. These properties make them candidates for therapeutic applications in treating infections and inflammatory diseases.
Interaction with Biological Targets
The compound's structure allows it to interact with various proteins and enzymes, potentially modulating their activities. Interaction studies often focus on binding affinities and mechanisms of action. For instance, compounds with similar structures have shown promising results in influencing enzyme activity and receptor interactions .
Comparison of Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C8H15NO2 | Contains an amino group; double bond at position 4 |
Ethyl 2-aminohex-5-enoate | C8H15NO2 | Similar structure; double bond at position 5 |
Ethyl (R)-2-aminopent-4-enoate | C7H14ClNO | Shorter carbon chain; hydrochloride salt form |
Ethyl 2-butenoate | C6H10O2 | Lacks an amino group; simpler structure |
This table highlights the unique features of this compound compared to its analogs, emphasizing its potential as a versatile building block in organic synthesis and pharmaceuticals.
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of ethyl 2-aminohex compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Research indicated that certain analogs could reduce inflammation markers in vitro, supporting their application in treating inflammatory conditions.
- Cancer Cell Interaction : Investigations into the interaction of related compounds with antiapoptotic Bcl-2 proteins showed that these compounds could sensitize cancer cells to conventional therapies, indicating a promising direction for cancer treatment .
Properties
IUPAC Name |
ethyl (E)-2-aminohex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFBUQRIYRJOL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.